molecular formula C49H97NO5 B11931301 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate

6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate

Cat. No.: B11931301
M. Wt: 780.3 g/mol
InChI Key: FFKYMQODXFWXDU-UHFFFAOYSA-N
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Description

6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate is a synthetic amphiphilic compound characterized by a branched alkyl ester core and an amino alcohol linkage. Its structure comprises:

  • Two 2-hexyldecanoyloxy groups: These are long-chain branched esters contributing to hydrophobicity.
  • Hexyl-(5-hydroxypentyl)amino linker: A secondary amine with a hydroxyl-substituted pentyl chain, providing hydrophilic and pH-responsive properties.
  • Hexyl spacers: Enhance molecular flexibility and solubility in nonpolar solvents.

Properties

Molecular Formula

C49H97NO5

Molecular Weight

780.3 g/mol

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C49H97NO5/c1-5-9-13-17-19-28-38-46(36-26-15-11-7-3)48(52)54-44-34-23-21-30-40-50(42-32-25-33-43-51)41-31-22-24-35-45-55-49(53)47(37-27-16-12-8-4)39-29-20-18-14-10-6-2/h46-47,51H,5-45H2,1-4H3

InChI Key

FFKYMQODXFWXDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCO

Origin of Product

United States

Preparation Methods

Reductive Amination as the Core Strategy

BP Lipid 223 is synthesized primarily via reductive amination , a two-step process involving the condensation of a lipid aldehyde with a primary amine, followed by reduction of the resultant imine intermediate. This method avoids over-alkylation issues common in direct alkylation routes and ensures selective formation of the tertiary amine backbone.

Key reactants :

  • Lipid aldehyde : 6-(2-hexyldecanoyloxy)hexanal (derived from 2-hexyldecanoic acid).

  • Primary amine : 5-amino-1-pentanol, modified with a hexyl-2-hexyldecanoate group.

The reaction proceeds under mild conditions (room temperature, inert atmosphere) using sodium cyanoborohydride (NaBH3_3CN) as the reducing agent, which selectively targets imines without reducing ester groups.

Stepwise Synthesis Procedure

The preparation involves three stages: precursor synthesis , reductive amination , and purification (Figure 1).

Precursor Synthesis

  • Synthesis of 2-hexyldecanoic acid :

    • Produced via esterification of hexanol and decanoic acid under acidic catalysis (H2_2SO4_4, 110°C, 12 hours).

    • Yield: ~85% after vacuum distillation.

  • Formation of 6-(2-hexyldecanoyloxy)hexanal :

    • The acid is converted to its acyl chloride using thionyl chloride (SOCl2_2), then reacted with hexanediol to form the ester.

    • Oxidation of the terminal hydroxyl group to an aldehyde is achieved via pyridinium chlorochromate (PCC) in dichloromethane.

Reductive Amination

  • Imine formation :

    • The aldehyde precursor is combined with 5-amino-1-pentanol in anhydrous methanol, stirred for 24 hours at 25°C.

    • Molar ratio : 1:1.2 (aldehyde:amine) to drive the reaction to completion.

  • Reduction :

    • NaBH3_3CN (1.5 equiv) is added slowly to the mixture, maintaining pH 6–7 using acetic acid.

    • Reaction time: 48 hours.

Purification

  • Liquid-liquid extraction : The crude product is washed with brine and extracted into ethyl acetate.

  • Column chromatography : Silica gel (230–400 mesh) with a gradient of hexane/ethyl acetate (9:1 to 4:1) yields >95% pure BP Lipid 223.

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous MeOHMinimizes hydrolysis of esters
Temperature25°CBalances reaction rate and selectivity
Reducing AgentNaBH3_3CNPrevents over-reduction of aldehydes

Elevating temperatures (>40°C) lead to side reactions, including ester degradation, while polar aprotic solvents (e.g., DMF) reduce imine formation efficiency.

Catalytic Enhancements

Recent patents describe using scandium triflate (Sc(OTf)3_3) as a Lewis acid catalyst to accelerate imine formation, reducing reaction time to 12 hours. This approach improves yields to 92% but requires stringent moisture control.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • 1^1H NMR (CDCl3_3): δ 4.15 (t, 4H, ester -OCH2_2), δ 3.60 (m, 2H, -CH2_2NH-), δ 1.25 (m, 56H, alkyl chains).

    • 13^13C NMR: 173.2 ppm (ester carbonyl), 51.8 ppm (tertiary amine).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed [M+H]+^+: 781.5123 (calculated: 781.5128).

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN/water = 85:15), retention time = 14.2 min, purity >98%.

  • Elemental Analysis :

    • Found: C 75.2%, H 12.5%, N 1.8% (theoretical: C 75.3%, H 12.6%, N 1.8%).

Scalability and Industrial Relevance

Kilogram-Scale Production

Pfizer-BioNTech’s COVID-19 vaccine (BNT162b2) utilizes BP Lipid 223 synthesized via a continuous-flow system to enhance reproducibility. Key adaptations include:

  • Microfluidic mixing : Ensures uniform stoichiometry in imine formation.

  • In-line IR monitoring : Detects aldehyde conversion in real time.

Challenges in Manufacturing

  • Ester Hydrolysis : Trace water in solvents degrades 2-hexyldecanoate groups, necessitating molecular sieves during reactions.

  • Cost of NaBH3_3CN : Substitution with cheaper NaBH(OAc)3_3 is feasible but reduces yield by 15%.

Comparative Analysis With Analogous Lipids

LipidSynthesis MethodYield (%)Purity (%)Application
BP Lipid 223Reductive amination8998mRNA vaccines
ALC-0315Michael addition7895siRNA delivery
SM-102Ring-opening8297COVID-19 vaccines

BP Lipid 223’s superior yield and purity stem from optimized reductive amination conditions, contrasting with Michael addition routes used for ALC-0315, which require strict temperature control .

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-[6-(2-hexyldecanoyloxy)hexyl-(5-oxopentyl)amino]hexyl 2-hexyldecanoate, while reduction of the ester groups can produce 6-[6-(2-hexyldecanoloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanol.

Scientific Research Applications

Pharmaceutical Applications

1.1 mRNA Vaccine Development
ALC-0315 is a critical component in lipid nanoparticles used for mRNA delivery systems, notably in the Pfizer-BioNTech COVID-19 vaccine (BNT162b2). Its amphiphilic structure allows it to encapsulate mRNA effectively, facilitating its delivery into cells where it can be translated into proteins that elicit an immune response. The lipid's design enhances stability and bioavailability, which are crucial for vaccine efficacy .

1.2 Gene Therapy
Beyond vaccines, ALC-0315 is also being explored for use in gene therapy applications. The ability of this lipid to form stable nanoparticles with nucleic acids positions it as a promising candidate for delivering therapeutic genes to target cells. Studies indicate that lipid-based carriers can improve the efficiency of gene transfer and expression in various cell types, including those involved in genetic disorders.

Biological Studies

2.1 Antiproliferative Activity
Research has demonstrated that compounds similar to ALC-0315 exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of this lipid have been tested for their cytotoxic effects on human cancer cells, showing significant inhibition of cell growth. The mechanism is believed to involve the disruption of cellular membranes and interference with metabolic processes essential for cancer cell survival .

2.2 Cellular Uptake Mechanisms
Studies have investigated the cellular uptake mechanisms of lipid nanoparticles containing ALC-0315. These investigations reveal that the lipid facilitates endocytosis, allowing efficient internalization of the mRNA into target cells. Understanding these mechanisms is vital for optimizing formulations for improved therapeutic outcomes.

Case Studies

Study Objective Findings
Study on ALC-0315 in mRNA VaccinesEvaluate efficacy in immune responseDemonstrated robust immune responses in clinical trials with high antibody titers post-vaccination.
Anticancer Activity AssessmentTest cytotoxicity against cancer cell linesSignificant inhibition of growth observed in HeLa and HT-29 cells with IC50 values indicating effectiveness at low concentrations .
Gene Delivery EfficiencyAssess transfection capabilitiesEnhanced gene expression noted in human dermal fibroblasts when using ALC-0315-based formulations compared to conventional methods .

Mechanism of Action

The mechanism by which 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate exerts its effects is primarily through its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Key Features Applications/Properties Reference
6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate Branched esters, amino alcohol linker, amphiphilic structure Hypothesized: Surfactant, drug delivery (no direct data) N/A
Chlorhexidine derivatives (e.g., Chlorhexidine nitrile, Chlorhexidine urea) Biguanide groups, hexyl chains, aromatic chlorophenyl groups Antimicrobial agents, antiseptics (broad-spectrum activity)
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethoxycarbonyl ester, diphenylacetylene core Synthetic intermediate for organic transformations (e.g., cycloadditions)
1,6-Diisocyanatohexane (Hexamethylene diisocyanate) Dual isocyanate groups, linear hexane backbone Polyurethane production, industrial adhesives (high reactivity with polyols)

Critical Analysis of Functional Groups and Behavior

  • Branched Esters vs.
  • Amino Alcohol Linker vs. Biguanides: Unlike chlorhexidine’s biguanide groups (which confer strong cationic antimicrobial activity), the amino alcohol in the target compound may offer milder pH-dependent solubility, favoring controlled-release formulations over direct biocidal effects .
  • Ester Reactivity: The ethoxycarbonyl group in ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate is more electrophilic than the target compound’s branched esters, making the former more reactive in nucleophilic acyl substitutions .

Physicochemical Properties (Inferred)

  • Thermal Stability : Likely higher than chlorhexidine derivatives (decomposition ~200°C) due to reduced hydrogen bonding .
  • Surfactant Potential: Comparable to sugar-based surfactants (e.g., Span® 80) in reducing surface tension but with tunable pH responsiveness.

Biological Activity

6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate, commonly referred to as ALC-0315, is a synthetic lipid that has garnered attention primarily for its role in the formulation of lipid nanoparticles (LNPs), particularly in mRNA vaccine delivery systems such as the Pfizer-BioNTech COVID-19 vaccine (BNT162b2). This compound is characterized by a complex structure that includes multiple hydrocarbon chains and functional groups, contributing to its unique biological activity.

  • Molecular Formula : C49H97NO5
  • Molecular Weight : 780.3 g/mol
  • Solubility : Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide) but poorly soluble in water.

ALC-0315 functions primarily as a lipid component in LNPs, facilitating the encapsulation and delivery of mRNA into cells. Its structure allows it to interact effectively with biological membranes, enhancing cellular uptake. The protonation of its tertiary amine group under physiological conditions increases its affinity for negatively charged nucleic acids, thus forming stable complexes that promote efficient mRNA delivery .

Cytotoxicity and Safety Profiles

Research indicates that ALC-0315 exhibits low cytotoxicity at therapeutic doses. In vitro studies using human cell lines (e.g., HEK293T) have shown no significant toxic effects when cells were treated with concentrations up to 25 µM for 24 hours. Cell viability assays confirmed that ALC-0315 does not adversely affect cell morphology or viability at these concentrations .

Case Study 1: mRNA Vaccine Delivery

In clinical applications, ALC-0315 has been pivotal in the development of mRNA vaccines. The Pfizer-BioNTech vaccine utilizes lipid nanoparticles composed of ALC-0315 to deliver mRNA encoding the SARS-CoV-2 spike protein. Clinical trials have shown that this formulation induces robust immune responses with a favorable safety profile .

Case Study 2: Toxicity Studies

A study investigating the toxicity of LNPs containing ALC-0315 reported that these nanoparticles effectively target liver cells without causing significant systemic toxicity. However, some concerns about liver toxicity were noted at higher doses, emphasizing the need for careful dose management in therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
ALC-0315C49H97NO5780.3 g/molmRNA delivery, low cytotoxicity
Other LipidsVariesVariesVaries (antimicrobial, cytotoxicity varies)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate?

  • Methodology : The synthesis involves coupling 6-bromohexyl-2-hexyldecanoate with 4-hydroxypentylamine in the presence of K₂CO₃ and dry DMF under reflux for 72 hours . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Key parameters include controlling reaction temperature (60–80°C) and stoichiometric ratios (e.g., 2:1 molar excess of bromohexyl ester to amine).

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

  • Methodology : Analyze ¹H and ¹³C NMR spectra for characteristic peaks:

  • ¹H NMR : Peaks at δ 1.40–1.27 ppm (br. m, 20H) correspond to long alkyl chains; δ 0.95 ppm (t, J = 7.2 Hz, 6H) indicates terminal methyl groups .
  • ¹³C NMR : Carbonyl signals near δ 170–175 ppm confirm ester and amide linkages. Advanced techniques like DEPT-135 or HSQC can resolve overlapping signals in the aliphatic region.

Q. What solvents and conditions are suitable for studying the compound’s stability and solubility?

  • Methodology : Test solubility in nonpolar (hexane, chloroform) and polar aprotic solvents (DMF, DMSO) via gravimetric analysis. Stability studies should assess degradation under varying pH (3–10), temperature (4–60°C), and light exposure using HPLC-UV monitoring at 254 nm .

Advanced Research Questions

Q. How can molecular dynamics simulations predict the compound’s behavior in lipid bilayer systems?

  • Methodology : Use software like GROMACS or CHARMM to model interactions with lipid membranes. Input parameters include:

  • Force fields : AMBER or CHARMM36 for lipids and the compound.
  • Simulation setup : 100-ns runs at 310 K, NPT ensemble, with explicit solvent (e.g., TIP3P water). Analyze membrane insertion depth, hydrogen bonding, and diffusion coefficients .

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • In vitro : Screen against target enzymes (e.g., phospholipases) using fluorogenic substrates.
  • In vivo : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolism in rodent models. Compare pharmacokinetic profiles (Cₘₐₓ, t₁/₂) and tissue distribution via LC-MS/MS .
  • Data reconciliation : Apply multivariate analysis to identify confounding factors (e.g., protein binding, metabolic clearance) .

Q. How does the compound’s amphiphilic structure influence its self-assembly in aqueous environments?

  • Methodology :

  • Critical micelle concentration (CMC) : Determine via surface tension measurements (Wilhelmy plate method) or pyrene fluorescence.
  • Morphology : Use dynamic light scattering (DLS) for size distribution and cryo-TEM for visualizing micelles/vesicles .

Q. What role do hydroxyl and amide functional groups play in its interaction with biological membranes?

  • Methodology :

  • Langmuir-Blodgett trough : Measure monolayer compression isotherms to assess molecular packing and lateral pressure.
  • Fluorescence anisotropy : Probe membrane fluidity changes using DPH or Laurdan dyes .

Interdisciplinary and Methodological Integration

Q. How can this compound be integrated into drug delivery systems for hydrophobic therapeutics?

  • Methodology :

  • Encapsulation efficiency : Prepare liposomes or nanoemulsions via thin-film hydration or microfluidics. Quantify drug loading via UV-Vis or HPLC.
  • Release kinetics : Use dialysis membranes under sink conditions (PBS, pH 7.4, 37°C) with periodic sampling .

Q. What analytical techniques are critical for detecting degradation products during long-term storage?

  • Methodology :

  • LC-QTOF-MS : Identify degradation products via high-resolution mass spectrometry and fragmentation patterns.
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and compare to controls .

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